WAY-213613

概要

準備方法

WAY 213613の合成には、N4-[4-(2-ブロモ-4,5-ジフルオロフェノキシ)フェニル]-L-アスパラギン酸の調製が含まれます。合成経路には通常、以下の手順が含まれます。

臭素化: 芳香族環への臭素原子の導入。

フッ素化: 芳香族環へのフッ素原子の導入。

エーテル化: 臭素化およびフッ素化された芳香族環と別の芳香族環との間のエーテル結合の形成。

アミド化: L-アスパラギン酸とのアミド結合の形成

化学反応の分析

WAY 213613は、以下のものを含むさまざまな化学反応を受けます。

酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。

還元: 化合物の官能基を修飾するために、還元反応を実行できます。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応の触媒が含まれます。これらの反応から生成される主要な生成物は、使用された特定の試薬および条件によって異なります。

科学研究への応用

WAY 213613は、以下のものを含むいくつかの科学研究への応用があります。

科学的研究の応用

Key Findings on Mechanism:

- Binding Affinity : The compound exhibits an IC50 value of approximately 85 nM for EAAT2, demonstrating high potency compared to other transporters (IC50 values for EAAT1 and EAAT3 are around 5 μM and 3.8 μM, respectively) .

- Structural Insights : Cryo-electron microscopy studies have elucidated the binding interactions between WAY-213613 and EAAT2, revealing conformational changes that stabilize the inhibitor's binding .

Potency and Selectivity

This compound is recognized for its selectivity towards EAAT2 over other glutamate transporters. This selectivity is crucial for minimizing off-target effects in experimental settings.

Selectivity Data:

| Transporter | IC50 (nM) |

|---|---|

| EAAT2 | 85 |

| EAAT1 | 3787 |

| EAAT3 | 5004 |

This data illustrates that this compound is over 44-fold more selective for EAAT2 compared to EAAT1 and EAAT3 .

Research Applications

Given its properties, this compound serves as a valuable tool in several areas of neuroscience research:

- Neurodegenerative Disease Studies : The compound's ability to modulate glutamate levels makes it a candidate for investigating disorders such as Alzheimer's disease, where glutamate dysregulation is implicated.

- Synaptic Plasticity Research : By influencing excitatory postsynaptic potentials through glutamate modulation, this compound can be used to study mechanisms underlying synaptic plasticity .

- Electrophysiological Studies : Electrophysiological techniques such as whole-cell patch-clamp have been employed to assess the effects of this compound on glutamate-induced currents, providing insights into its functional impact on neuronal signaling .

Case Studies

Several studies have highlighted the applications of this compound in understanding glutamatergic neurotransmission:

- Study on Glutamate-Induced Currents : Research demonstrated that application of this compound significantly blocked anion leak currents induced by glutamate, confirming its role as an effective inhibitor of EAAT2 .

- Cryo-Electron Microscopy Findings : Detailed structural studies using cryo-electron microscopy revealed how this compound interacts with specific residues in EAAT2, enhancing our understanding of its binding dynamics and selectivity .

作用機序

WAY 213613は、EAAT2トランスポーターを選択的に阻害することにより、その効果を発揮します。この阻害は、シナプス間隙からのグルタミン酸の再取り込みを防ぎ、細胞外グルタミン酸レベルの上昇につながります。 この化合物は、EAAT2上のグルタミン酸と同じ部位に結合し、疎水性相互作用を通じて阻害剤結合を安定化するコンフォメーション変化を引き起こします .

類似化合物との比較

WAY 213613は、EAAT1およびEAAT3などの他のグルタミン酸トランスポーターサブタイプに対する高い選択性でEAAT2に対して独特です。類似の化合物には以下が含まれます。

L-TBOA: EAAT2に対する選択性が低い、非選択的EAAT阻害剤。

NBI-59159: EAAT3を好む阻害剤.

WAY 213613の高い選択性と効力は、EAAT2機能を研究し、神経疾患に対する標的療法を開発するための貴重なツールとなっています。

生物活性

WAY-213613 is a selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as GLT-1. This compound has garnered attention for its potent inhibitory effects on glutamate transport, which are crucial for maintaining glutamate homeostasis in the central nervous system. This article delves into the biological activity of this compound, highlighting its selectivity, mechanism of action, and implications for research and therapeutic applications.

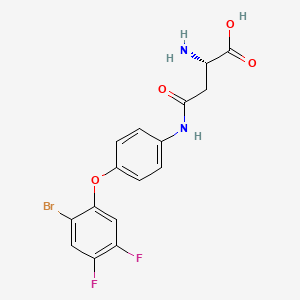

- Chemical Name: N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine

- Molecular Formula: C₁₆H₁₃BrF₂N₂O₄

- Molar Mass: 415.191 g·mol⁻¹

- Purity: ≥99% .

This compound functions as a non-substrate inhibitor of EAAT2, exhibiting high selectivity over other glutamate transporter subtypes (EAAT1, EAAT3, and EAAT4). The IC50 values for this compound are:

| Transporter | IC50 (nM) |

|---|---|

| EAAT2 | 0.071 |

| EAAT1 | 5004 |

| EAAT3 | 3787 |

| EAAT4 | 1.5 |

This indicates that this compound is over 44-fold selective for EAAT2 compared to EAAT1 and EAAT3 .

Structural Insights

Recent studies utilizing cryo-electron microscopy have elucidated the binding interactions between this compound and EAAT2. The compound occupies both the glutamate-binding site and a nearby cavity within the transporter, interfering with its alternating access mechanism. Key residues involved in the binding include:

- Ser364

- Thr401

- Asp475

- Arg478

- Thr479

These residues are critical for both glutamate transport and the binding of this compound, highlighting the structural basis for its selective inhibition .

Biological Implications

The inhibition of EAAT2 by this compound has significant implications for understanding synaptic plasticity and neuroprotection. In research settings, transient blockade of EAAT2 using this compound has been shown to alter synaptic efficacy during spike-timing-dependent plasticity (STDP) experiments. For instance:

- Inhibition with this compound resulted in enhanced long-term potentiation (LTP) under specific conditions, suggesting that modulating glutamate uptake can influence synaptic strength and plasticity .

Case Studies

- Study on Synaptic Plasticity:

-

Neuroprotective Effects:

- In rodent models, this compound was employed to assess the contribution of EAAT2 to neuroprotection against excitotoxicity induced by elevated glutamate levels. Findings suggested that inhibiting EAAT2 could provide insights into therapeutic strategies for conditions like amyotrophic lateral sclerosis (ALS) where glutamate toxicity is a concern .

特性

IUPAC Name |

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYDDAAZMBUFRG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468142 | |

| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868359-05-1 | |

| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868359-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WAY-213613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868359051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 868359-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WAY-213613 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTE6AZR4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。